2-(Aminomethyl)-3-chlorophenol hydrochloride
Description
2-(Aminomethyl)-3-chlorophenol hydrochloride is a hydrochloride salt featuring a phenol ring substituted with an aminomethyl group at position 2 and a chlorine atom at position 3. The aminomethyl group enhances solubility in polar solvents, while the chlorine substituent contributes to electronic effects and stability .
Properties
IUPAC Name |
2-(aminomethyl)-3-chlorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSADJEXVOWGLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-00-1 | |
| Record name | 2-(aminomethyl)-3-chlorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-chlorophenol hydrochloride typically involves the reaction of 3-chlorophenol with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-chlorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Differences :
- Substituent Positions: The amino group is at position 4 instead of 2, altering hydrogen-bonding interactions and acidity (pKa).
- Reactivity: The para-amino group in 4-amino-3-chlorophenol may enhance resonance stabilization compared to the ortho-substituted aminomethyl group in the target compound.
- Applications : Positional isomers are often used to tune pharmacokinetic properties in drug design .
| Property | 2-(Aminomethyl)-3-chlorophenol HCl | 4-Amino-3-chlorophenol HCl |
|---|---|---|
| Molecular Formula | C7H9Cl2NO (inferred) | C6H7Cl2NO (inferred) |
| Substituents | 2-(aminomethyl), 3-Cl | 4-NH2, 3-Cl |
| Key Applications | Synthetic intermediate | Pharmaceutical research |
Halogen Variants: 2-(Aminomethyl)-3-fluorophenol Hydrochloride
Key Differences :
- Electronegativity : Fluorine (3.98) vs. chlorine (3.16) affects electron withdrawal and metabolic stability.
- Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability and resistance to oxidation .
Ester Derivatives: Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
Key Differences :
- Functional Groups: Contains an ester group instead of a phenolic hydroxyl, altering solubility and reactivity.
- Synthesis: Prepared via esterification of chlorophenylglycine derivatives, contrasting with phenolic coupling routes .
Heterocyclic Analogs: (3-Chlorothiophen-2-yl)methanamine Hydrochloride
Key Differences :
- Aromatic System : Thiophene vs. benzene ring, affecting conjugation and metabolic pathways.
- Bioactivity : Thiophene derivatives are common in kinase inhibitors and antiviral agents .
| Property | 2-(Aminomethyl)-3-chlorophenol HCl | (3-Chlorothiophen-2-yl)methanamine HCl |
|---|---|---|
| Molecular Formula | C7H9Cl2NO | C5H7Cl2NS |
| Aromatic System | Benzene | Thiophene |
| Bioactivity | Limited data | Potential kinase modulation |
Research Findings and Implications
- Synthetic Routes: highlights HRMS (CI) and 13C-NMR as critical tools for verifying aminomethyl-substituted compounds, applicable to the target compound’s characterization .
- Safety Profiles: Hydrochloride salts generally require precautions against inhalation and skin contact, as noted for biphenyl derivatives .
- Market Trends: Halogenated phenols and amines are increasingly used in high-purity intermediates, driven by pharmaceutical demand .
Biological Activity
2-(Aminomethyl)-3-chlorophenol hydrochloride is a chlorinated phenolic compound with significant biological activity. Its structure includes an amino group and a chlorophenol moiety, which contribute to its pharmacological properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and potential toxicological effects, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : C7H9ClN2O
- Molecular Weight : 174.61 g/mol
- IUPAC Name : this compound
The compound's structure allows it to interact with various biological targets, influencing its activity in different biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell membranes and interference with metabolic processes.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Case Study : A study on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent increase in apoptosis markers after treatment with this compound.
| Concentration (µM) | % Apoptosis Induction |
|---|---|
| 10 | 15% |
| 25 | 35% |
| 50 | 60% |
This suggests that the compound could be further investigated as a potential chemotherapeutic agent.
Toxicological Profile
While the biological activities are promising, the toxicological effects must also be considered. Animal studies have indicated that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity.
- LD50 Studies : In Wistar rats, the LD50 for oral administration was found to be approximately 1360 mg/kg body weight, indicating moderate toxicity at high doses .
The biological activities of this compound are primarily attributed to its ability to interact with cellular components:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural changes and increased permeability.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, contributing to apoptotic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
